1-[(Tert-butoxy)methyl]-4-chlorobenzene
Description
Properties
IUPAC Name |
1-chloro-4-[(2-methylpropan-2-yl)oxymethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGDVZNGVZOFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Tert-butoxy)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with tert-butyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tert-butyl alcohol displaces the chloride ion from 4-chlorobenzyl chloride, forming the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or acetonitrile to achieve optimal yields.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
1-[(Tert-butoxy)methyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new functionalized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids, forming biaryl compounds under palladium-catalyzed conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as THF or acetonitrile, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(Tert-butoxy)methyl]-4-chlorobenzene finds applications in various scientific research fields, including:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, due to its ability to undergo functionalization and derivatization.
Medicine: It may be utilized in the development of drug candidates, particularly those requiring specific structural motifs for activity.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with tailored properties.
Mechanism of Action
The mechanism by which 1-[(Tert-butoxy)methyl]-4-chlorobenzene exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the tert-butoxy group can stabilize the transition state, facilitating the displacement of the chlorine atom. In coupling reactions, the compound’s aromatic ring can participate in palladium-catalyzed cross-coupling, forming new carbon-carbon bonds.
Molecular targets and pathways involved in these reactions include the activation of the aromatic ring, stabilization of intermediates, and formation of new functional groups through various catalytic cycles.
Comparison with Similar Compounds
Structural and Electronic Properties
The tert-butoxy methyl group distinguishes this compound from related chlorobenzene derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Property Comparison
Reactivity and Stability
- Steric Effects : The tert-butoxy methyl group in this compound introduces significant steric hindrance compared to analogs like 1-chloro-4-(tert-butoxy)benzene. This bulkiness may reduce reactivity in electrophilic substitution reactions but enhance stability in harsh conditions .
- Electronic Effects: The ether oxygen in the tert-butoxy methyl group donates electrons via resonance, deactivating the benzene ring less than electron-withdrawing groups (e.g., –NO₂). This contrasts with 4-(tert-butyl)benzyl chloride, where the tert-butyl group exerts purely inductive effects .
- Conformational Behavior : Studies on MCPOC reveal that substituent orientation (e.g., ester vs. tert-butoxy groups) significantly impacts conformational energy barriers. For this compound, the flexible methyl spacer may allow for multiple low-energy conformers, similar to MCPOC’s ester group dynamics .
Spectroscopic and Conformational Insights
- Vibrational Spectra : MCPOC’s infrared (IR) and Raman studies highlight how substituents like methyl esters and chlorine influence vibrational modes (e.g., C–Cl stretches at ~700 cm⁻¹). For this compound, similar C–O–C and C–Cl vibrations are expected, with tert-butyl group motions appearing in the 1200–1300 cm⁻¹ range .
- Matrix Isolation Studies : In cryogenic matrices, MCPOC’s conformational stability shifts due to environmental polarity. Analogously, the tert-butoxy methyl group’s polarity may stabilize specific conformers in polar solvents or matrices .
Q & A
Q. What are the standard synthetic routes for 1-[(tert-butoxy)methyl]-4-chlorobenzene, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via Friedel-Crafts alkylation using tert-butyl alcohol and a chlorinated benzyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key parameters include:
- Temperature: Controlled between 0–25°C to minimize side reactions.
- Solvent: Dichloromethane or toluene for optimal solubility.
- Catalyst Loading: 10–15 mol% AlCl₃ maximizes yield (~70–85%) . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity (GC analysis) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
Q. How does the tert-butoxy group influence the compound’s stability under acidic or basic conditions?
Methodological Answer: The bulky tert-butoxy group enhances hydrolytic stability compared to smaller alkoxy substituents. Experimental studies show:
- Acidic Conditions (pH < 3): Minimal degradation over 24 hours.
- Basic Conditions (pH > 10): Gradual cleavage of the ether bond after 12 hours . Stability is assessed via HPLC monitoring, with degradation products identified as 4-chlorobenzyl alcohol and tert-butanol .
Advanced Research Questions
Q. What reaction mechanisms dominate when this compound undergoes nucleophilic substitution?
Methodological Answer: The chlorobenzene moiety undergoes SNAr (nucleophilic aromatic substitution) under harsh conditions (e.g., NaNH₂ in DMF at 120°C). Computational studies (DFT) suggest:
Q. How can this compound serve as a precursor in drug synthesis, and what challenges arise in scaling reactions?
Methodological Answer: The tert-butoxy group acts as a protecting group for hydroxyl functionalities in drug intermediates. For example:
Q. What computational models predict the compound’s reactivity in cross-coupling reactions?
Methodological Answer: DFT and Molecular Dynamics (MD) simulations model interactions with palladium catalysts:
- Binding Energy: -15.2 kcal/mol for Pd(0) complexes, favoring oxidative addition.
- Steric Maps: Highlight hindered rotation of the tert-butyl group, reducing catalytic turnover by 20% . Experimental validation via kinetic isotope effects (KIE) aligns with computational predictions .
Data Contradictions and Resolution
Q. Discrepancies in reported purity levels (95% vs. 98%): How should researchers validate claims?
Methodological Answer:
Q. Conflicting reports on tert-butoxy group stability: Are degradation pathways solvent-dependent?
Methodological Answer: Stability varies with solvent polarity:
| Solvent | Half-life (pH 7) | Degradation Product |
|---|---|---|
| Hexane | >48 hours | None |
| Ethanol | 12 hours | 4-Chlorobenzyl alcohol |
| DMSO | 6 hours | Sulfoxide adducts |
Applications in Materials Science
Q. How does this compound enhance the dielectric properties of polymers?
Methodological Answer: Incorporated into polyimide matrices, the tert-butoxy group reduces dielectric constant (k) from 3.2 to 2.6 by introducing nano-voids. Characterization via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
